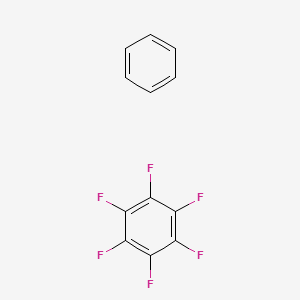

Benzene--hexafluorobenzene (1/1)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

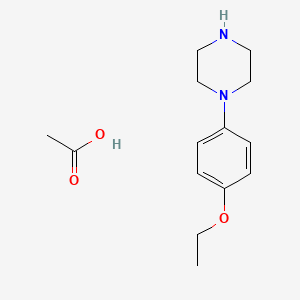

Benzene–hexafluorobenzene (1/1) is a compound formed by the interaction of benzene (C₆H₆) and hexafluorobenzene (C₆F₆). This compound is notable for its unique properties arising from the combination of a hydrocarbon and a perfluorinated aromatic compound. Benzene is a well-known aromatic hydrocarbon, while hexafluorobenzene is a perfluorinated derivative of benzene where all hydrogen atoms are replaced by fluorine atoms .

Métodos De Preparación

The preparation of benzene–hexafluorobenzene (1/1) involves the combination of benzene and hexafluorobenzene in a 1:1 molar ratio. The interaction between these two compounds can be facilitated under specific conditions to form a stable adduct. The direct synthesis of hexafluorobenzene from benzene and fluorine is not practical; instead, hexafluorobenzene is typically prepared by reacting halogenated benzene with alkali fluorides . For example, hexachlorobenzene reacts with potassium fluoride to produce hexafluorobenzene and potassium chloride .

Análisis De Reacciones Químicas

Benzene–hexafluorobenzene (1/1) can undergo various chemical reactions, including nucleophilic aromatic substitution. Hexafluorobenzene, in particular, is known for its reactivity towards nucleophiles due to the electron-withdrawing effect of the fluorine atoms . Common reagents used in these reactions include sodium hydrosulfide, which reacts with hexafluorobenzene to form pentafluorothiophenol and sodium fluoride . The major products formed from these reactions depend on the specific nucleophile and reaction conditions used.

Aplicaciones Científicas De Investigación

Benzene–hexafluorobenzene (1/1) has several scientific research applications, particularly in the fields of chemistry and materials science. Hexafluorobenzene is used as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its distinctive spectroscopic properties . It also forms complexes with various aromatic compounds, which can be studied to understand intermolecular interactions and molecular recognition processes . Additionally, hexafluorobenzene has been used as a sensitive indicator of tumor oxygenation in medical research .

Mecanismo De Acción

The mechanism of action of benzene–hexafluorobenzene (1/1) involves the interaction between the electron-rich benzene and the electron-deficient hexafluorobenzene. This interaction is primarily driven by electrostatic forces and π-π stacking interactions. The molecular targets and pathways involved in these interactions depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Benzene–hexafluorobenzene (1/1) can be compared with other similar compounds, such as hexachlorobenzene, hexabromobenzene, and hexaiodobenzene . These compounds are also perhalogenated derivatives of benzene, but they differ in the type of halogen atoms present. Hexafluorobenzene is unique due to the small size of fluorine atoms, which allows the benzene ring to remain planar and retain its aromaticity . This property distinguishes hexafluorobenzene from other perhalogenated benzenes, which tend to have buckled structures due to steric clashes between larger halogen atoms .

Conclusion

Benzene–hexafluorobenzene (1/1) is a compound with unique properties and diverse applications in scientific research. Its preparation involves the combination of benzene and hexafluorobenzene, and it undergoes various chemical reactions, particularly nucleophilic aromatic substitution. The compound’s distinctive properties make it valuable in fields such as NMR spectroscopy and medical research. Comparing it with similar compounds highlights its uniqueness, particularly in terms of its planar structure and retained aromaticity.

Propiedades

Número CAS |

783-33-5 |

|---|---|

Fórmula molecular |

C12H6F6 |

Peso molecular |

264.17 g/mol |

Nombre IUPAC |

benzene;1,2,3,4,5,6-hexafluorobenzene |

InChI |

InChI=1S/C6F6.C6H6/c7-1-2(8)4(10)6(12)5(11)3(1)9;1-2-4-6-5-3-1/h;1-6H |

Clave InChI |

NOJOEBYKHSSSBT-UHFFFAOYSA-N |

SMILES canónico |

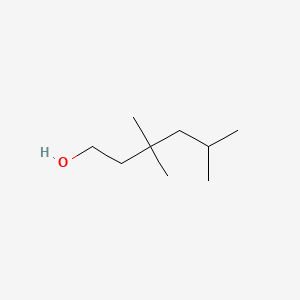

C1=CC=CC=C1.C1(=C(C(=C(C(=C1F)F)F)F)F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetonitrile](/img/structure/B14742635.png)

![2-{[(E)-(1-cyclopropyl-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]amino}benzoic acid](/img/structure/B14742654.png)